4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one

説明

Discovery and Development Timeline

4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one was first synthesized in 1956 through reactions involving amino alcohols and aziridines, as reported by Skulski and colleagues. Early methodologies focused on cyclization processes, such as the reaction of 2-amino-2-methyl-1,3-propanediol with phosgene or urea derivatives, yielding the oxazolidinone core.

In the 2000s, advancements in stereoselective synthesis emerged. For example, chiral pool strategies using (R)-glycerol derivatives enabled enantioselective production of related oxazolidinones, though direct applications to this compound were limited. Modern synthetic routes now employ catalysts like dirhodium(II) complexes for C–H amination, improving yields and stereochemical control.

Key milestones include:

Classification within the Oxazolidinone Family

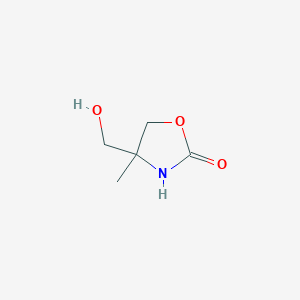

This compound belongs to the 1,3-oxazolidin-2-one subclass, characterized by a five-membered ring with nitrogen at position 1 and oxygen at position 3. Its structure features two quaternary carbons at position 4: one methyl (-CH₃) and one hydroxymethyl (-CH₂OH) group (Figure 1).

Table 1: Structural Comparison of Select Oxazolidinones

| Compound | Substituents (Position 4) | Biological Activity |

|---|---|---|

| Linezolid | Morpholine ring | Antibacterial |

| Cycloserine | Amino group | Antitubercular |

| 4-(Hydroxymethyl)-4-methyl- | -CH₃, -CH₂OH | Synthetic intermediate |

This compound lacks the aryl or morpholine groups common in pharmaceuticals, limiting direct therapeutic use but enhancing utility in organic synthesis.

Historical Significance in Heterocyclic Chemistry

The compound’s rigid oxazolidinone core and hydrogen-bonding capacity (via -NH and -OH groups) have made it a scaffold for asymmetric catalysis. For example:

- Chiral auxiliaries : Its stereochemical stability aids in Diels-Alder and aldol reactions.

- Polymer chemistry : Hyperbranched polyurethanes synthesized from AB₂ monomers derived from this compound exhibit tunable solubility.

Early studies highlighted its role in elucidating ring-opening mechanisms, particularly nucleophilic attacks at the carbonyl group, which informed drug design for oxazolidinone antibiotics.

Figure 1 : Molecular structure of this compound. Key: Blue = nitrogen, Red = oxygen, Gray = carbon, White = hydrogen.

特性

IUPAC Name |

4-(hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-5(2-7)3-9-4(8)6-5/h7H,2-3H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUDHKGYEHJGQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=O)N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00288785 | |

| Record name | NSC57599 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6629-85-2 | |

| Record name | NSC57599 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC57599 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction with Formaldehyde

- Formaldehyde

- Secondary amine (e.g., methylamine)

- Acidic or basic catalysis

- Controlled temperature

Mechanism:

The reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon of formaldehyde, leading to the formation of a hydroxymethyl group and subsequent cyclization to form the oxazolidinone ring. This method ensures high yields and purity, making it suitable for both laboratory and industrial applications.

Yield and Purity:

The method can achieve yields exceeding 85% depending on the reaction conditions and purification techniques employed.

Alternative Synthesis Routes

Other synthetic routes have been explored, including:

Use of Amino Alcohols: The reaction of amino alcohols with formaldehyde under acidic conditions can also yield 4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one.

Patent Methods: Some patents describe novel approaches involving multi-step reactions that incorporate environmentally friendly solvents and catalysts to enhance yield and reduce by-products.

Summary of Synthesis Methods

| Method | Starting Materials | Yield (%) | Notes |

|---|---|---|---|

| Reaction with Formaldehyde | Formaldehyde, secondary amine | >85 | High purity; suitable for industrial use |

| Use of Amino Alcohols | Amino alcohols, formaldehyde | Variable | Alternative method with similar outcomes |

| Patent Methods | Various substrates | >86 | Environmentally friendly processes |

Recent studies have focused on optimizing the synthesis of this compound to enhance its application in medicinal chemistry. The compound has shown potential as a building block for synthesizing antimicrobial agents, particularly derivatives that target drug-resistant bacteria.

Structural Features

The structural analysis indicates that the oxazolidinone ring adopts a near-planar conformation stabilized by intramolecular hydrogen bonding. The hydroxymethyl group allows for further functionalization, enhancing its utility in organic synthesis.

Applications in Pharmaceuticals

Due to its structural properties, this compound serves as a precursor for various drugs, including those with antibacterial properties. Its derivatives have been explored for their efficacy against resistant strains of bacteria, demonstrating significant biological activity while maintaining low toxicity profiles.

化学反応の分析

Reduction Reactions

The oxazolidinone ring can be reduced to produce amino alcohols:

- Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF)2[^13^].

- Product : 2-Amino-2-methyl-1-propanol (observed in related oxazolidinone reductions)2.

Substitution Reactions

The hydroxymethyl group participates in nucleophilic substitution, enabling functionalization:

Methyl Chloroformate Substitution

- Reagents/Conditions : Methyl chloroformate (ClCO₂Me), triethylamine (Et₃N), dichloromethane (DCM)2.

- Product : trans-4-Methyl-2-oxazolidinone derivatives (100% regioselectivity, stereoretentive)2.

- Mechanism : SN1 pathway supported by computational studies2.

Isocyanate Cyclization

- Reagents/Conditions : Isocyanates (R-NCO) with tetraarylphosphonium salts as catalysts3.

- Product : 4-Hydroxymethyl-substituted oxazolidinones (including enantiopure forms)3.

- Yield : Up to 95% under optimized conditions3.

With Aldehydes

- Reagents/Conditions : Aldehydes (R-CHO) and 2-hydroxymethylpiperidine (2-HMP) under neutral conditions45.

- Product : Hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines4.

- Mechanism : Involves iminium intermediate formation, confirmed by NMR studies4.

Intramolecular Cyclization

- Reagents/Conditions : Bicyclic guanidine catalysts in dichloroethane (DCE) at 80°C6.

- Product : Multifunctional 4-hydroxymethyl oxazolidin-2-ones6.

- Yield : 60–85% depending on substituents6.

Mechanistic Insights

- Substitution : Computational studies suggest SN1 mechanisms for methyl chloroformate reactions, with carbocation intermediates stabilized by solvent interactions2.

- Cyclization : Hydrogen-bonding interactions with tetraarylphosphonium salts accelerate glycidol-isocyanate coupling3.

- Condensation : Aldehyde reactions proceed via iminium intermediates rather than enamine pathways4.

科学的研究の応用

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 145.16 g/mol. Its structure features an oxazolidinone ring with both hydroxymethyl and methyl substituents, contributing to its reactivity and biological interactions.

Chemistry

In synthetic chemistry, this compound serves as a building block for creating more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new synthetic pathways.

Biology

Research has indicated that 4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one exhibits antimicrobial properties . Studies have shown its effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The compound's mechanism involves inhibiting bacterial protein synthesis, similar to established antibiotics like linezolid.

Medicine

The compound is being explored for its potential as a pharmaceutical scaffold in drug development. Its structural modifications can enhance antibacterial efficacy and reduce resistance in pathogenic strains. Preliminary studies also suggest possible anti-inflammatory properties , expanding its therapeutic potential beyond antimicrobial applications.

The antibacterial activity of this compound is primarily attributed to its interaction with ribosomal RNA and proteins involved in bacterial translation processes. This interaction disrupts essential protein synthesis required for bacterial growth.

Structure-Activity Relationship (SAR)

Research has demonstrated that slight modifications in the molecular structure can significantly impact the compound's antibacterial efficacy. The following table summarizes findings from recent studies on structural variations:

| Compound Variant | Antibacterial Efficacy | Membrane Permeability | Efflux Susceptibility |

|---|---|---|---|

| Original | Moderate | Low | High |

| Variant A | High | Moderate | Moderate |

| Variant B | Very High | High | Low |

Case Studies

Several studies have highlighted the effectiveness of this compound:

- Study on Escherichia coli : This research assessed the compound's activity against E. coli strains with varying levels of efflux pump expression. Structural modifications improved efficacy against resistant strains.

- Clinical Relevance : A case study involving patients with infections caused by resistant Staphylococcus aureus demonstrated a positive response to treatment with derivatives of this oxazolidinone compound.

作用機序

The mechanism of action of 4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

Comparison with Similar Oxazolidinone Derivatives

Structural and Functional Group Analysis

The table below compares 4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one with structurally related oxazolidinones:

Pharmacological and Biochemical Insights

- Tedizolid: A second-generation oxazolidinone, Tedizolid’s hydroxymethyl group at position 5 enhances its solubility and reduces drug resistance compared to first-generation agents like linezolid. Its fluorinated aryl group improves binding affinity to ribosomal targets .

- Zoliflodacin: While lacking a hydroxymethyl group, its 4-methyl-oxazolidinone substituent contributes to activity against quinolone-resistant pathogens (e.g., S. aureus). The spiropyrimidinetrione core targets DNA gyrase and topoisomerase IV, offering a dual mechanism .

Research Findings and Clinical Relevance

- Antibacterial Activity : The hydroxymethyl group in This compound may mimic Tedizolid’s pharmacokinetic advantages, such as reduced dosing frequency and improved tissue penetration. However, clinical data are pending .

- Resistance Profile: Unlike fluoroquinolones, oxazolidinones like Tedizolid and Zoliflodacin avoid cross-resistance due to distinct ribosomal and topoisomerase targets .

- Structural-Activity Relationship (SAR) : Substituents at the 4- and 5-positions critically influence antibacterial potency. Hydroxymethyl groups enhance solubility, while aryl/heteroaryl groups improve target binding .

生物活性

4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one, a member of the oxazolidinone family, has garnered attention for its potential biological activities, particularly as an antibacterial agent. This compound's structural characteristics, including the hydroxymethyl and methyl groups on the oxazolidinone ring, contribute to its unique reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C6H11NO3, with a molecular weight of approximately 145.16 g/mol. The compound features a five-membered ring containing nitrogen and oxygen, which is pivotal for its biological activity.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. Its mechanism of action is primarily through the inhibition of bacterial protein synthesis, similar to that of linezolid, a well-established antibiotic. This similarity suggests that it may be effective against various Gram-positive bacteria, including methicillin-resistant strains.

Structure-Activity Relationship (SAR)

Studies have demonstrated that slight modifications in the molecular structure can enhance the compound's antibacterial efficacy. For instance, variations in substituents on the oxazolidinone ring have been shown to influence permeability across bacterial membranes and efflux susceptibility. Table 1 summarizes findings from recent studies on structural modifications and their impact on antibacterial activity.

| Compound Variant | Antibacterial Efficacy | Membrane Permeability | Efflux Susceptibility |

|---|---|---|---|

| Original | Moderate | Low | High |

| Variant A | High | Moderate | Moderate |

| Variant B | Very High | High | Low |

Anti-inflammatory Properties

In addition to its antibacterial effects, preliminary research suggests that this compound may possess anti-inflammatory properties. This aspect has been less explored but could provide additional therapeutic avenues for this compound in treating inflammatory conditions.

Case Studies

Research involving various bacterial strains has highlighted the effectiveness of this compound. For example:

- Study on Escherichia coli : A study assessed the compound's activity against E. coli strains with varying levels of efflux pump expression. Results indicated that structural modifications improved efficacy against resistant strains.

- Clinical Relevance : A case study involving patients with infections caused by resistant Staphylococcus aureus demonstrated a positive response to treatment with derivatives of this oxazolidinone compound.

The primary mechanism through which this compound exerts its antibacterial effects involves binding to the ribosomal RNA and proteins involved in bacterial translation processes. This interaction disrupts protein synthesis essential for bacterial growth and replication.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis often relies on chiral auxiliaries or catalysts. For oxazolidinones, fluorous chiral auxiliaries can enhance stereochemical control during cyclization. Reaction conditions (e.g., anhydrous solvents, low temperatures) are critical to minimize racemization. For example, lithium bis(trimethylsilyl)amide (LHMDS) in THF at −78°C under argon effectively promotes stereoselective acylations . Post-synthesis, purification via recrystallization or chiral chromatography is recommended. X-ray crystallography (e.g., using synchrotron radiation) confirms absolute configuration, as demonstrated for structurally similar oxazolidinones .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : A multi-technique approach is essential:

- NMR Spectroscopy : H and C NMR identify functional groups and substitution patterns. For hydroxymethyl groups, deuterated DMSO resolves exchangeable protons.

- X-ray Crystallography : Provides unambiguous structural confirmation, especially for stereocenters. Crystallization in non-polar solvents (e.g., hexane/ethyl acetate) improves crystal quality .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight and fragmentation patterns.

Discrepancies between techniques (e.g., NMR vs. X-ray) may arise from dynamic equilibria in solution, requiring computational validation (DFT calculations) .

Q. How can the hygroscopic nature of the hydroxymethyl group be managed during storage and handling?

- Methodological Answer : The hydroxymethyl group’s hydrophilicity necessitates strict anhydrous conditions. Store the compound under argon or nitrogen in sealed vials with desiccants (e.g., molecular sieves). For experimental use, pre-dry solvents (e.g., THF over sodium/benzophenone) and employ gloveboxes for moisture-sensitive reactions. Lyophilization from tert-butanol/water mixtures can stabilize the compound for long-term storage .

Advanced Research Questions

Q. How can conflicting stereochemical data from NMR and X-ray crystallography be resolved?

- Methodological Answer : NMR-derived NOE correlations may conflict with X-ray data due to conformational flexibility. To resolve this:

Perform variable-temperature NMR to identify dynamic processes (e.g., ring puckering).

Use Density Functional Theory (DFT) to model energetically favorable conformers and compare with experimental data.

Validate via solid-state NMR, which aligns with X-ray structures by probing rigid crystal environments .

Q. What mechanistic insights explain the regioselectivity of oxazolidinone cyclization reactions?

- Methodological Answer : Cyclization regioselectivity depends on the nucleophile’s accessibility and reaction medium. For example, intramolecular nucleophilic attack by the hydroxymethyl group is favored in aprotic solvents (e.g., DMF) due to reduced solvation of the transition state. Kinetic studies (e.g., monitoring by in-situ IR) reveal that steric hindrance from the 4-methyl group directs ring closure to the less hindered position. Computational modeling (e.g., transition state theory) further elucidates energy barriers .

Q. How can synthetic yields be improved for derivatives of this compound?

- Methodological Answer : Optimize reaction parameters systematically:

- Catalyst Screening : Test palladium or organocatalysts for cross-coupling reactions.

- Solvent Effects : Polar aprotic solvents (e.g., DCE) enhance electrophilic substitution rates.

- Protecting Groups : Temporarily protect the hydroxymethyl group with TBS or acetyl to prevent side reactions during functionalization .

Design of Experiments (DoE) software (e.g., MODDE) can identify critical factors (temperature, stoichiometry) for maximizing yield.

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points?

- Methodological Answer : Melting point deviations often arise from polymorphism or impurities. To investigate:

Perform DSC/TGA to detect polymorphic transitions or decomposition.

Recrystallize the compound from different solvents (e.g., ethanol vs. acetone) to isolate pure polymorphs.

Compare with computational predictions (e.g., COSMO-RS) that account for crystal packing effects.

For example, oxazolidinones with bulky substituents exhibit varied melting behaviors due to lattice stability differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。